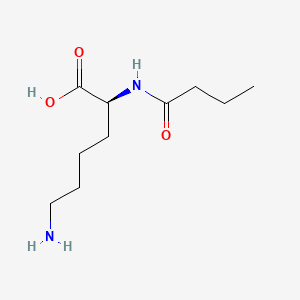

N2-(1-Oxobutyl)-L-lysine

Description

General Significance of Lysine (B10760008) Modifications in Biological Systems

Lysine, an essential amino acid, possesses a positively charged ε-amino group that is crucial for the folding and function of proteins. d-nb.infonih.govresearchgate.net The modification of this lysine residue is a fundamental biological process that expands the functional capacity of proteins within a cell or organism. d-nb.info These modifications, known as post-translational modifications (PTMs), involve the covalent attachment of various chemical groups to the lysine side chain, altering the protein's three-dimensional structure and, consequently, its properties and functions. d-nb.info PTMs of lysine residues are pivotal in regulating a wide array of cellular processes, including gene expression, protein-protein interactions, protein stability, and cellular localization. nih.govnih.gov The diversity of these modifications allows for a dynamic and rapid response to changing cellular conditions without the need for new protein synthesis. frontiersin.org Dysregulation of lysine PTMs has been implicated in a variety of diseases, highlighting their importance in maintaining cellular health. oup.com

Overview of Lysine Acylations as Post-Translational Modifications

Lysine acylation is a significant and widespread type of PTM where an acyl group is covalently attached to the ε-amino group of a lysine residue. oup.comresearchgate.net This process can occur both enzymatically, catalyzed by lysine acetyltransferases (KATs), and non-enzymatically. frontiersin.orgfrontiersin.org The addition of an acyl group neutralizes the positive charge of the lysine residue, which can have a profound impact on the substrate protein's structure and function. d-nb.info There are numerous types of lysine acylations, including acetylation, propionylation, butyrylation, malonylation, succinylation, and crotonylation. d-nb.info These modifications are crucial for the functional regulation of many eukaryotic proteins and are involved in diverse cellular processes such as metabolism, cell cycle, aging, and growth. d-nb.info The development of advanced analytical techniques, particularly mass spectrometry, has been instrumental in identifying thousands of acylation sites on a vast number of proteins, establishing lysine acylation as a key PTM on par with phosphorylation. d-nb.info

Butyrylation as a Specific Lysine N-Acylation

Lysine butyrylation (Kbu) is a relatively newly discovered form of lysine acylation where a butyryl group is added to the lysine residue. nih.govnih.gov This modification was first identified in histones and has since been found on non-histone proteins as well. nih.govnih.gov The butyryl group is derived from butyryl-CoA, a metabolite involved in energy metabolism. nih.gov The addition of the bulkier butyryl group, compared to the acetyl group in acetylation, can induce more significant structural changes in proteins. nih.govresearchgate.net This modification neutralizes the positive charge on the lysine, which can weaken the interaction between histones and DNA, thereby influencing chromatin structure and gene regulation. nih.gov Enzymes such as p300 and CREB-binding protein (CBP) have been shown to catalyze lysine butyrylation. nih.gov The study of lysine butyrylation is an emerging field, with research suggesting its involvement in various diseases and its potential as a therapeutic target. nih.govsciopen.com

Structure

3D Structure

Properties

CAS No. |

75383-79-8 |

|---|---|

Molecular Formula |

C10H20N2O3 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

(2S)-6-amino-2-(butanoylamino)hexanoic acid |

InChI |

InChI=1S/C10H20N2O3/c1-2-5-9(13)12-8(10(14)15)6-3-4-7-11/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 |

InChI Key |

VAWJDJJVJBQDHP-QMMMGPOBSA-N |

Isomeric SMILES |

CCCC(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

CCCC(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Biochemistry and Molecular Mechanisms of N2 1 Oxobutyl L Lysine

Biosynthesis and Enzymatic Pathways

The formation of N2-(1-Oxobutyl)-L-lysine is an enzymatically driven process where a butyryl group is covalently attached to the nitrogen atom at the alpha position (N2) of the amino acid L-lysine. This reaction is part of a broader class of modifications known as lysine (B10760008) acylation. biorxiv.orgnih.gov

Identification and Characterization of "Writer" Enzymes

The enzymes that catalyze the addition of acyl groups to lysine residues are broadly termed "writers." biorxiv.orgnih.govepigentek.com In the context of butyrylation, these are specifically lysine butyryltransferases. Research has identified that certain enzymes known as lysine acetyltransferases (KATs), particularly p300 and its paralog CREB-binding protein (CBP), possess the ability to catalyze lysine butyrylation. biorxiv.orgoup.comnih.gov

These enzymes were initially characterized for their role in adding acetyl groups to histones (hence the alternative name, histone acetyltransferases or HATs), a key process in epigenetic regulation. epigentek.combmglabtech.com However, further studies revealed their broader substrate specificity, demonstrating their capacity to use larger acyl-CoA molecules, including butyryl-CoA, as donors. nih.gov The catalytic activity of p300/CBP for butyrylation is facilitated by a specific acyl-binding pocket within the enzyme's structure that can accommodate the larger butyryl group. researchgate.net

Table 1: Key "Writer" Enzymes for this compound Formation

| Enzyme Family | Specific Enzymes | Function | Key Characteristics |

| Lysine Acetyltransferases (KATs) | p300, CREB-binding protein (CBP) | Catalyze the transfer of a butyryl group from butyryl-CoA to a lysine residue. biorxiv.orgnih.gov | Possess a flexible acyl-binding pocket that accommodates butyryl-CoA; initially known as histone acetyltransferases (HATs). researchgate.net |

Co-substrate Utilization in Butyrylation (e.g., Butyryl-CoA)

The formation of this compound requires a donor molecule for the butyryl group. This role is filled by butyryl-coenzyme A (butyryl-CoA). wikipedia.orgnih.gov Lysine acetyltransferases (KATs) use acyl-CoA molecules as the reactive acyl group donors for lysine acylation. nih.govoup.com In the case of butyrylation, butyryl-CoA serves as the specific co-substrate, providing the butyryl moiety that is transferred to the lysine residue. nih.gov The availability of a sufficient pool of butyryl-CoA is a prerequisite for the occurrence of lysine butyrylation within the cell. researchgate.net

Metabolic Precursors and Intermediates in this compound Formation

The biosynthesis of this compound fundamentally depends on the availability of its two main precursors: L-lysine and butyryl-CoA.

L-lysine Biosynthesis : As an essential amino acid in animals, L-lysine must be obtained from dietary sources. wikipedia.org However, bacteria, fungi, and plants can synthesize it de novo through two primary pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. mdpi.comwikimedia.org The DAP pathway, found in prokaryotes and plants, starts from aspartate and pyruvate. wikipedia.orgwikimedia.org The AAA pathway, common in fungi, uses α-ketoglutarate and acetyl-CoA as starting materials. mdpi.comwikimedia.org

Butyryl-CoA Formation : The co-substrate butyryl-CoA is an intermediate in several metabolic pathways. wikipedia.org Endogenous n-butyryl-CoA is primarily derived from the beta-oxidation of fatty acids. nih.govoup.comresearchgate.net Additionally, exogenous butyrate (B1204436) from dietary sources or microbial fermentation can be converted into butyryl-CoA within the cell by the action of short-chain acyl-CoA synthetases. nih.govresearchgate.net

Catabolism and Enzymatic Degradation Pathways

The modification of lysine by butyrylation is a reversible process. The removal of the butyryl group is as critical as its addition for cellular regulation, and it is carried out by a class of enzymes known as "erasers."

Identification and Characterization of "Eraser" Enzymes (Deacylases)

The enzymes responsible for removing acyl groups from lysine residues are known as lysine deacetylases (KDACs) or histone deacetylases (HDACs). epigentek.combmglabtech.comnih.gov These "eraser" enzymes catalyze the hydrolysis of the amide bond, removing the butyryl group from this compound. nih.gov

HDACs are grouped into four classes. bmglabtech.comnih.gov

Class I, II, and IV HDACs are zinc-dependent enzymes. bmglabtech.com

Class III HDACs , also known as sirtuins (SIRTs), are NAD+-dependent. bmglabtech.comnih.gov

Several sirtuins, particularly SIRT1, SIRT2, and SIRT3, have been shown to be active against various uncharged acylations, including butyrylation. nih.gov However, many HDACs exhibit promiscuity, meaning they can act on different types of acyl groups. biorxiv.org This has led to research efforts to engineer KDAC variants with increased selectivity for specific acylations, such as butyryl-lysine, to better study their distinct biological roles. nih.govbiorxiv.org

Table 2: Key "Eraser" Enzymes for this compound Degradation

| Enzyme Class | Specific Examples | Mechanism | Key Characteristics |

| Class III HDACs (Sirtuins) | SIRT1, SIRT2, SIRT3 | NAD+-dependent deacylation. bmglabtech.comnih.gov | Catalyze the removal of various acyl groups, including butyryl groups, from lysine residues. nih.gov |

| Class I, II, IV HDACs | HDAC1, HDAC2, etc. | Zinc-dependent deacylation. bmglabtech.comnih.gov | Broadly act as deacylases, reversing lysine modifications. nih.gov |

Analysis of Degradation Products and Their Subsequent Metabolic Fates

The enzymatic degradation of this compound by KDACs/HDACs yields two primary products: L-lysine and butyrate.

L-lysine Catabolism : Once freed, L-lysine can be re-utilized for protein synthesis or enter a catabolic pathway. The most prominent pathway for lysine degradation in many organisms is the saccharopine pathway. wikipedia.orgwikimedia.org This pathway ultimately breaks down lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle for energy production. frontiersin.org In some microorganisms, alternative pathways exist, such as the lysine decarboxylase pathway which converts lysine to cadaverine. nih.gov

Butyrate Metabolism : The released butyrate can be converted back into butyryl-CoA by acyl-CoA synthetases. nih.govresearchgate.net Butyryl-CoA is a key intermediate in fatty acid metabolism and can be further metabolized. For instance, in the process of ABE (acetone-butanol-ethanol) fermentation in Clostridium species, butyryl-CoA is a central molecule in the production of butanol and butyrate. wikipedia.orgjmb.or.kr

Molecular Interactions and Recognition Mechanisms

The molecular interactions involving this compound are primarily understood through the lens of how reader proteins recognize lysine residues that have been butyrylated. These interactions are crucial for deciphering the downstream signaling pathways influenced by this specific chemical modification.

Identification and Characterization of "Reader" Proteins and Domains

While most reader domains, such as bromodomains, are known to bind acetylated lysine, a specific subset has been identified that also recognizes the bulkier butyryl group of butyrylated lysine. nih.govresearchgate.net Research has shown that not all of the numerous human bromodomains can bind to this modification, indicating a significant degree of specificity. nih.gov

Systematic profiling of the human bromodomain family has revealed that the bromodomains of BRD9 , CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2), and the second bromodomain of TAF1 (TATA-box binding protein Associated Factor 1) are notable for their ability to recognize the butyryl-lysine mark. nih.govbiorxiv.orgnih.gov In addition to bromodomains, other protein modules have been identified as readers of lysine acylation, including the Double PHD Finger (DPF) domains and YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domains, which often show a preference for longer acyl chains like butyryl groups over the smaller acetyl group. unc.eduscienceopen.comnih.govnih.gov

For instance, the DPF domain of the protein MORF (Monocytic Leukemia Zinc-finger protein-Related Factor) has been identified as a reader that preferentially binds to butyrylated lysine residues on histone H3. unc.edunih.gov Similarly, studies on YEATS domains, such as in the AF9 protein, indicate they can recognize various acyl-lysine modifications, contributing to the diverse reader landscape for these chemical marks. nih.govrcsb.org It is important to note that these characterization studies have been performed using butyrylated lysine within the context of histone peptides.

| Reader Protein/Domain | Family | Key Findings |

| BRD9 | Bromodomain | Identified as one of the few human bromodomains capable of binding the butyryl-lysine modification. nih.govbiorxiv.org |

| CECR2 | Bromodomain | Shows binding to short-chain acyl modifications including butyryl-lysine, but not bulkier acyl groups. nih.govbiorxiv.orgbiorxiv.org |

| TAF1 (Bromodomain 2) | Bromodomain | The second bromodomain of TAF1 uniquely recognizes both butyryl- and crotonyl-lysine marks. nih.govbiorxiv.orgnih.gov |

| MORF (DPF domain) | DPF Domain | The Double PHD Finger (DPF) domain of MORF acts as a reader for several acylation marks, with a slight preference for butyrylated lysine. unc.edunih.govactanaturae.ru |

| YEATS Domains (e.g., AF9) | YEATS Domain | This family of domains can recognize a range of acyl-lysine modifications, including butyrylation, often through a distinct binding mechanism. nih.govnih.govrcsb.org |

This table summarizes key proteins and domains identified as "readers" of the this compound moiety, primarily in the context of post-translationally modified histone peptides.

Biological Roles and Functional Implications

Role in Protein Post-Translational Modification

The covalent attachment of a butyryl group to a lysine (B10760008) residue is a significant PTM that diversifies the cellular proteome. creative-proteomics.com This process, known as lysine butyrylation, is recognized as a key regulatory mechanism alongside other acylations like acetylation and propionylation. nih.govresearchgate.net It occurs on both histone and non-histone proteins, indicating its widespread importance in cellular function. nih.gov The enzymes p300 and CREB-binding protein (CBP) have been identified as catalysts for lysine butyrylation, demonstrating a functional overlap with their known acetyltransferase activity. nih.govnih.gov

The modification of a lysine residue to N2-(1-Oxobutyl)-L-lysine induces significant changes in a protein's local structure. The lysine side chain typically carries a positive charge at physiological pH, which is crucial for protein folding and electrostatic interactions, including those with negatively charged DNA. nih.govplos.org The addition of the butyryl group neutralizes this positive charge. plos.org

This compound plays a direct role in modulating the functional state of proteins. By altering a protein's structure, butyrylation can switch its activity on or off. This has been particularly noted in the regulation of metabolic enzymes and signaling proteins. ontosight.aifrontiersin.org The modification can affect enzyme kinetics by altering the active site or allosteric regulatory sites.

The stability of a protein can also be influenced by this PTM. Changes in protein conformation resulting from butyrylation may make a protein more or less susceptible to degradation by cellular proteases. Lysine residues are also sites for ubiquitination, a PTM that targets proteins for degradation. Butyrylation of a specific lysine residue would preclude its ubiquitination, thereby potentially increasing the protein's half-life and stability.

A critical function of this compound is its ability to mediate or disrupt protein-protein interactions. The altered chemical landscape of a butyrylated lysine residue can affect the binding affinity for interacting partners. frontiersin.org

A well-documented example of this is in the context of chromatin biology. The bromodomain-containing protein Brdt, which is specific to testes, recognizes acetylated lysine residues on histone H4 (H4K5ac and H4K8ac) to drive gene expression during spermatogenesis. nih.gov However, the presence of butyrylation on these same lysine residues (H4K5bu) inhibits the binding of Brdt. nih.govresearchgate.net This competition between acetylation and butyrylation provides a sophisticated mechanism for regulating the assembly of protein complexes on chromatin and controlling stage-specific gene expression. nih.govresearchgate.net

Table 1: Examples of Proteins with Identified this compound Sites and Associated Functions

| Protein | Butyrylation Site(s) | Interacting Factors / "Readers" | Functional Consequence |

| Histone H4 | H4K5, H4K8, H4K12 | Brdt | Competes with acetylation; inhibits Brdt binding, delaying histone removal during spermatogenesis. nih.govresearchgate.net |

| p53 | Multiple lysine residues | p300/CBP (Writers) | Regulation of transcriptional activity. nih.gov |

| p300/CBP | Multiple lysine residues | - (Autobutyrylation) | Self-regulation of enzymatic activity. nih.gov |

Post-translational modifications are known to influence where a protein resides within the cell. The addition of the bulky, neutral butyryl group can alter a protein's surface properties, potentially masking or creating signals for nuclear import, nuclear export, or localization to other organelles like mitochondria. nih.govfrontiersin.org Proteomic studies have identified butyrylated proteins in various cellular compartments, including the nucleus, cytoplasm, and mitochondria, suggesting that this compound is involved in regulating protein trafficking and compartmentalization of cellular functions. nih.govnih.gov

Contribution to Epigenetic Regulation

Perhaps the most extensively studied role of this compound is in the field of epigenetics. As a histone modification, it directly partakes in the complex system of regulatory marks that control chromatin structure and gene accessibility without altering the underlying DNA sequence. sciopen.comresearchgate.net

The formation of this compound on histone tails is a key epigenetic event. This modification, termed histone butyrylation, is considered an evolutionarily conserved mark found in eukaryotes from yeast to humans. nih.govfrontiersin.org It is dynamically placed and removed, contributing to the "histone code" that dictates transcriptional outcomes.

Histone butyrylation is predominantly associated with transcriptionally active regions of the genome. nih.gov It is often found at the transcription start sites (TSSs) of active genes, where it is thought to contribute to a more open and accessible chromatin structure, facilitating the binding of transcription machinery. nih.gov Studies in rice have shown that histone butyrylation and crotonylation mark a vast number of active genes, often co-localizing with the well-known activation mark H3K9ac. However, butyrylation appears to be less dynamic and responds to different sets of genes compared to acetylation under specific stress conditions like starvation, suggesting it provides a distinct layer of regulatory control. This dynamic interplay between different acylations allows for the fine-tuning of gene expression in response to metabolic and environmental cues. researchgate.net

Table 2: Identified Histone this compound Modification Sites

| Histone | Identified Butyrylation Site | Organism/Cell Type |

| H2B | Multiple sites | Yeast |

| H3 | H3K14 | Rice |

| H4 | H4K5, H4K8, H4K12, H4K31 | Yeast, Human, Mouse, Rice |

This table is based on findings from multiple proteomic studies. nih.govnih.gov

Crosstalk Between this compound and Other Histone Marks

The functionality of histone modifications is often determined by their interplay, a phenomenon known as histone crosstalk. Lysine butyrylation engages in a complex dialogue with other PTMs to fine-tune chromatin states and transcriptional outcomes. Research indicates that the presence or absence of one mark can directly influence the deposition or removal of another, creating a sophisticated regulatory code.

For instance, studies in the fungus Monascus pilosus have revealed crosstalk between different histone methylation and acetylation marks. The deletion of the H3K79 methyltransferase, MpDot1, not only reduced H3K79 methylation but also led to a decrease in H4K16 acetylation (H4K16ac). bohrium.com Conversely, deleting the H4K20 methyltransferase, MpSet9, resulted in decreased H4K20me3 levels and a corresponding increase in pan-acetylation on histone H4. bohrium.com These findings suggest that a delicate balance is maintained between various histone marks.

This principle of crosstalk is well-established for other histone modifications. The monoubiquitination of histone H2B at lysine 120 (H2B-Ub) is a prerequisite for the methylation of histone H3 at lysine 79 (H3K79me) by the enzyme Dot1L, a process conserved from yeast to humans. nih.govbiorxiv.org This sequential dependency ensures that transcriptional activation is a tightly controlled process. Cryo-electron microscopy studies have shown that H2B-Ub stimulates Dot1L activity by inducing conformational changes in the nucleosome, making the H3K79 residue accessible to the enzyme. nih.govbiorxiv.org Similarly, H2B ubiquitination is required to maintain active histone modification signatures, including H3K4 methylation and hyperacetylation, at chromatin boundaries to prevent the spread of repressive heterochromatin. nih.gov Given that butyrylation, like acetylation, neutralizes lysine's positive charge, it is mechanistically poised to influence the electrostatic environment of the nucleosome and thereby affect the activity of other histone-modifying enzymes.

| Interacting Modifications | Observed Effect | Organism/System | Reference |

| Deletion of MpDot1 (H3K79 methyltransferase) | Reduction in H3K79 methylation and H4K16 acetylation | Monascus pilosus | bohrium.com |

| Deletion of MpSet9 (H4K20 methyltransferase) | Decrease in H4K20me3 and increase in H4 pan-acetylation | Monascus pilosus | bohrium.com |

| H2B monoubiquitination (H2Bub1) | Prerequisite for H3K79 methylation by Dot1L | Yeast to humans | nih.govbiorxiv.org |

| H2B monoubiquitination (H2Bub1) | Required for H3K4 methylation and histone hyperacetylation | Chicken cells | nih.gov |

Effects on Gene Expression and Chromatin Architecture

Histone butyrylation, like its more studied counterpart acetylation, has a direct impact on chromatin architecture and gene transcription. By attaching a butyryl group, the positive charge of the lysine residue is neutralized. embopress.org This charge neutralization weakens the electrostatic interactions between the histone tails and the negatively charged DNA backbone, as well as interactions between adjacent nucleosomes. embopress.org The result is a more relaxed or "open" chromatin structure, which increases the accessibility of DNA to transcription factors and the RNA polymerase II machinery, generally promoting gene expression. embopress.org

Studies mapping short-chain fatty acid-derived histone marks, including butyrylation (H3K18bu, H4K12bu), have shown that these modifications function as promoters of genes involved in critical cellular processes such as growth and differentiation. nih.gov This effect is achieved through the direct modification of specific genomic regions, leading to increased chromatin accessibility. nih.gov For example, the presence of H3K9ac, another charge-neutralizing acylation, is known to recruit the super elongation complex (SEC) to chromatin, which helps release paused RNA polymerase II and facilitates productive transcription elongation. nih.gov

The source of the butyryl group, the short-chain fatty acid butyrate (B1204436), is also a well-known inhibitor of histone deacetylase (HDAC) enzymes. bevital.no By inhibiting HDACs, butyrate promotes a global increase in histone acylation levels, including both acetylation and butyrylation, further contributing to a transcriptionally permissive chromatin state. This dual mechanism—providing the substrate for "writer" enzymes (histone acyltransferases) and inhibiting "eraser" enzymes (HDACs)—positions this compound as a key epigenetic mark that links metabolic status to gene activation.

| Modification | Mechanism | Effect on Chromatin | Effect on Gene Expression | Reference |

| Lysine Butyrylation (Kbu) | Neutralizes positive charge of lysine | Weakens histone-DNA interaction; creates "open" chromatin | Increases DNA accessibility; promotes transcription | embopress.orgnih.gov |

| Butyrate (substrate) | Inhibition of Histone Deacetylases (HDACs) | Prevents removal of acyl groups, leading to hyper-acylation | General activation | bevital.no |

| H3K9 Acetylation (Kac) | Recruits Super Elongation Complex (SEC) | Facilitates RNA Polymerase II pause release | Promotes transcriptional elongation | nih.gov |

Involvement in Cellular Metabolism and Signaling

The formation of this compound is deeply embedded within the cell's metabolic framework, acting as a sensor and effector that translates metabolic shifts into changes in the epigenetic landscape and cellular signaling.

Connections to Short-Chain Fatty Acid Metabolism and Related Pathways

The most direct metabolic connection for this compound is with short-chain fatty acid (SCFA) metabolism. The butyryl group used for this modification is derived from butyrate, a prominent SCFA produced in the colon by the microbial fermentation of dietary fibers. nih.govmdpi.com Once absorbed, butyrate is converted into its activated form, butyryl-CoA, which serves as the donor substrate for histone acyltransferases that catalyze the formation of butyrylated lysine on histones.

Therefore, the abundance of this compound on histones is directly coupled to the availability of butyrate from the gut microbiome. nih.gov This creates a direct pathway linking diet, microbial activity, and epigenetic regulation of host gene expression. SCFAs, including butyrate, are central to host homeostasis, and their production is influenced by the composition of the gut microbiota and the types of non-digestible carbohydrates consumed. nih.govmdpi.com This link is crucial for maintaining gut health, as butyrate is the primary energy source for colonocytes and has been shown to have protective effects against inflammatory bowel diseases. mdpi.com

Interplay with Amino Acid Metabolic Networks

This compound also intersects with amino acid metabolism. Lysine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. nih.gov Its primary roles are as a building block for protein synthesis and as a precursor for various metabolic pathways. bookdown.org In mammals, lysine is primarily catabolized in the liver through the saccharopine pathway, which eventually yields acetyl-CoA. nih.gov A different pathway, the pipecolate pathway, predominates in the brain. nih.gov

When a lysine residue on a protein is modified by butyrylation, it is effectively shunted away from these catabolic pathways. The modification blocks the sites typically recognized by enzymes involved in lysine degradation. This represents a form of metabolic partitioning, where the cell's metabolic state (specifically, the availability of butyryl-CoA) dictates whether a lysine residue will be used for structural/signaling purposes (as a PTM) or for catabolism and energy production. This interplay is part of a larger network of nitrogen metabolism regulation, which is responsive to nutrient availability and involves complex signaling systems to manage the amino acid pool. bookdown.orgfrontiersin.org

Potential Roles in Metabolic Signaling Pathways

Beyond its structural role in chromatin, this compound is implicated in metabolic signaling. The SCFAs that give rise to this modification, particularly butyrate and propionate, are themselves signaling molecules. They can activate specific G-protein-coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, on the surface of various cell types, including colonocytes and immune cells. bevital.nomdpi.com Activation of these receptors can trigger downstream signaling cascades that influence immune responses, insulin (B600854) secretion, and inflammation. bevital.nomdpi.com

The histone modification itself serves as a more direct and lasting form of metabolic signaling. By altering gene expression programs, lysine butyrylation can mediate the long-term cellular responses to metabolic cues. For example, butyrate has been shown to have opposing effects on the proliferation of normal versus colorectal cancer cells, a process mediated by its epigenetic influence on genes controlling cell growth and differentiation. nih.gov This positions this compound as a critical transducer that converts metabolic information—the presence of butyrate—into specific transcriptional outputs that regulate fundamental cellular decisions.

Advanced Methodologies for Academic Research

Synthetic Approaches for N2-(1-Oxobutyl)-L-lysine and Related Derivatives

The synthesis of this compound and its analogs requires precise control over chemical reactions to ensure the modification occurs at the correct position. Researchers employ a variety of strategies, from purely chemical methods to sophisticated biological and chemoenzymatic techniques.

The chemical synthesis of this compound, where the butanoyl group is attached to the alpha-amino (Nα) group, necessitates a strategic approach to differentiate between the two amino groups (Nα and Nε) of the lysine (B10760008) molecule. A common strategy involves the use of protecting groups.

The process generally follows these steps:

Nε-Protection : The side-chain amino group (Nε) of L-lysine is first protected to prevent it from reacting. A common protecting group for this purpose is the benzyloxycarbonyl (Z or Cbz) group. This step yields Nε-benzyloxycarbonyl-L-lysine.

Nα-Acylation : The free Nα-amino group is then acylated using a butanoyl source. This can be achieved using butyric anhydride (B1165640) or butyryl chloride in the presence of a base. This reaction forms Nα-butanoyl-Nε-benzyloxycarbonyl-L-lysine.

Deprotection : The final step involves the removal of the Nε-protecting group. For the benzyloxycarbonyl group, this is typically accomplished through catalytic hydrogenation, which cleaves the Cbz group to yield the final product, this compound.

An alternative to protecting groups for selective Nα-acylation involves leveraging the differential basicity of the two amino groups or using metal chelation. For instance, forming a copper(II) complex with lysine can temporarily block the Nα-amino and carboxyl groups, allowing for selective reaction at the Nε-position. pharm.or.jp However, for Nα-acylation, the more common route is the protection of the Nε-amino group. A process for selectively preparing N2-(tert-butoxycarbonyl)-L-lysine methyl ester in a buffer system that liberates the N2-amino group for reaction with BOC anhydride demonstrates the principle of selective Nα modification. google.com

Chemoenzymatic methods offer an environmentally friendly alternative to purely chemical synthesis, leveraging the high specificity of enzymes to catalyze reactions under mild conditions. researchgate.netbbwpublisher.com For the synthesis of N-acylated amino acids, enzymes such as lipases and acylases are commonly employed. nih.govresearchgate.netresearchgate.net

The general principle involves the enzymatic catalysis of amide bond formation between the amino acid and an acyl donor. nih.gov

Enzyme Selection : Lipases and proteases can catalyze the acylation of the α-amino group. nih.gov However, studies have shown that with lysine as a substrate, some lipases preferentially catalyze acylation at the more nucleophilic ε-amino group. nih.gov Therefore, careful selection of the enzyme and reaction conditions is crucial for achieving regioselectivity for the Nα position.

Acyl Donor : The acyl donor can be a fatty acid or its activated ester. In some methods, glycerol (B35011) is used as a cosolvent to facilitate the in situ formation of glycerol esters, which then act as the acyl donor in the aminolysis reaction. nih.gov

Reaction Conditions : These syntheses are typically performed in aqueous systems or in mixed organic-aqueous or glycerol-water systems at or near room temperature. researchgate.net

While challenges in substrate scope and achieving high yields for α-amine acylation of bulkier amino acids remain, chemoenzymatic synthesis is a promising route for producing modified lysine analogs due to its mild reaction conditions and reduced need for protecting groups. bbwpublisher.comnih.gov

Genetic code expansion is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), including acylated lysines, directly into proteins during ribosomal translation. researchgate.netscripps.edunih.gov This method provides unparalleled precision for studying the functional roles of specific post-translational modifications. plos.org

The core of this technique relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. mdpi.comnih.gov

Orthogonal Pair : A synthetase/tRNA pair from one organism (e.g., Methanosarcina mazei) that does not cross-react with the host organism's (e.g., E. coli) native synthetases and tRNAs is chosen. mdpi.com The pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair is widely used for this purpose. plos.orgnih.gov

Synthetase Engineering : The chosen aaRS is engineered through directed evolution or site-directed mutagenesis to specifically recognize and bind the desired ncAA, in this case, this compound, but not any of the 20 canonical amino acids. plos.org The wild-type PylRS from Methanosarcina mazei is known to have a plastic active site and readily accepts various lysine derivatives, including those with butyryl modifications on the ε-amino group. plos.org Engineering would be required to shift this specificity to an α-modified lysine.

Codon Reassignment : The engineered tRNA is modified to recognize a "blank" codon, typically a stop codon like the amber codon (UAG), which is infrequent in the host's genome. mdpi.com

In Vivo Incorporation : When a gene of interest containing a UAG codon at a specific site is expressed in a host organism containing the engineered aaRS/tRNA pair and supplemented with this compound, the modified amino acid is incorporated into the growing polypeptide chain at the position encoded by the UAG codon. scripps.edunih.gov

This approach allows for the production of homogenous proteins with this compound installed at a precise location, enabling detailed functional and structural studies. plos.org

Analytical Techniques for Detection and Characterization

Once synthesized, this compound must be accurately detected and its structure confirmed. High-performance analytical techniques like mass spectrometry and nuclear magnetic resonance are indispensable for this purpose.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of amino acids and their derivatives in complex mixtures. nih.govnih.govsciex.com

A typical LC-MS/MS method for profiling this compound would involve a simple sample preparation, followed by chromatographic separation and mass spectrometric detection. sielc.comrestek.com The analyte can be analyzed without derivatization. nih.govsciex.com

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Chromatography | ||

| Column | Reverse Phase C18 or Pentafluorophenyl (PFP) | C18 columns are standard for separating moderately polar compounds. sielc.com PFP columns can offer alternative selectivity for polar analytes. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and is compatible with mass spectrometry. sciex.comsielc.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent used to elute the analyte from the reverse-phase column. sciex.comsielc.com |

| Flow Rate | 0.2 - 0.5 mL/min | Standard analytical flow rate for typical HPLC systems. |

| Gradient | 2% to 50% B over 5-10 minutes | A gradient elution ensures that the analyte is retained and then eluted as a sharp peak for good sensitivity. sciex.com |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The two amino groups are readily protonated, making positive mode detection highly efficient. |

| Precursor Ion (Q1) | m/z 217.15 | Corresponds to the protonated molecule [M+H]⁺ of this compound (MW: 216.28). |

| Product Ions (Q3) | m/z 84.1, m/z 130.1 | These represent characteristic fragments. m/z 84.1 corresponds to the immonium ion of the lysine side chain, and m/z 130.1 corresponds to the loss of the butanoyl group and water. |

This method allows for the accurate quantification of this compound in various samples, from synthesis reaction mixtures to biological matrices. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be used to confirm the identity and purity of this compound.

The ¹H NMR spectrum would show characteristic signals for each proton in the molecule. The butanoyl group would present a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group next to the carbonyl. The lysine backbone and side chain protons would appear as a series of multiplets, with the α-proton being a key diagnostic signal.

The ¹³C NMR spectrum provides information on each carbon atom. Key signals would include the two carbonyl carbons (one from the carboxyl group and one from the butanoyl amide), the α-carbon, and the distinct carbons of the lysine side chain and the butanoyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Lysine Moiety | ||

| α-CH | ~4.2 | ~55 |

| β-CH₂ | ~1.9 | ~30 |

| γ-CH₂ | ~1.5 | ~22 |

| δ-CH₂ | ~1.7 | ~28 |

| ε-CH₂ | ~3.0 | ~40 |

| -COOH | - | ~175 |

| Butanoyl Moiety | ||

| -C(=O)- | - | ~178 |

| -C(=O)-CH₂- | ~2.2 | ~38 |

| -CH₂-CH₃ | ~1.6 | ~20 |

Note: Predicted shifts are estimates based on standard values for similar functional groups and may vary with solvent and pH.

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) would confirm the ¹H-¹H spin coupling network within the lysine and butanoyl chains, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Immunochemical Approaches for Detection of Butyrylated Proteins

The detection of proteins modified by butyrylation, where this compound is formed, heavily relies on specific immunochemical methods. These approaches utilize antibodies that can recognize and bind to the butyrylated lysine residue. The development of both pan-specific and site-specific antibodies has been crucial for advancing research in this field.

Pan-specific anti-butyryllysine antibodies are designed to detect the this compound modification irrespective of the surrounding amino acid sequence. ptmbio.com This makes them invaluable tools for the global analysis of protein butyrylation. These antibodies are frequently used in techniques such as:

Western Blotting (WB): To detect the presence and determine the extent of butyrylation on total proteins or specific proteins of interest in a complex biological sample. ptmbio.commsesupplies.com

Immunofluorescence (IF) and Immunocytochemistry (ICC): To visualize the subcellular localization of butyrylated proteins within cells. ptmbio.com

Immunoaffinity Enrichment: To isolate butyrylated proteins or peptides from complex mixtures. mtoz-biolabs.comcreative-proteomics.com This is a critical step, often preceding mass spectrometry, as butyrylation is a low-abundance modification. creative-proteomics.com The peptides are incubated with anti-butyryllysine antibody beads, which selectively capture the modified peptides for subsequent analysis. nih.gov

Site-specific antibodies, in contrast, are developed to recognize a butyrylated lysine at a specific position within a particular protein, such as on a histone tail. thermofisher.com These are essential for studying the function of a single, defined modification event.

Table 1: Examples of Commercially Available Anti-Butyryllysine Antibodies and Their Applications

| Antibody Type | Target Specificity | Host | Clonality | Common Applications | Reference |

|---|---|---|---|---|---|

| Anti-Butyryllysine | Pan-specific (Sequence Independent) | Rabbit | Monoclonal | WB, Dot Blot | ptmbio.com |

| Anti-Butyryllysine | Pan-specific (Sequence Independent) | Mouse | Monoclonal | WB, ICC/IF | ptmbio.com |

| Anti-Butyryl-Histone H3 (Lys23) | Site-specific (H3K23bu) | Rabbit | Polyclonal | ELISA, IP, ChIP | thermofisher.com |

| Anti-Butyryl Lysine Antibody Conjugated Agarose Beads | Pan-specific (For Enrichment) | N/A | Polyclonal | Immunoprecipitation (IP), Affinity Enrichment | ptmbio.com |

Advanced Chromatographic Separation Methods for this compound

Chromatography is indispensable for the analysis of this compound, both as a free amino acid and within a peptide sequence. High-performance liquid chromatography (HPLC) is the cornerstone technique, with different methods employed based on the specific analytical goal. sielc.com

Reversed-Phase Liquid Chromatography (RPLC) is the most widely used method for the analysis and purification of peptides, including those containing post-translational modifications. creative-proteomics.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase (e.g., C18). creative-proteomics.cominterchim.com The presence of the this compound modification alters a peptide's hydrophobicity and, consequently, its retention time in an RPLC system. nih.gov A specific RPLC method for the analysis of the free compound this compound has been detailed, using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The versatility and high resolving power of RPLC make it ideal for separating complex peptide mixtures, such as those from a protein digest, prior to mass spectrometry analysis. waters.com

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative and complementary technique to RPLC. nih.gov HILIC separates compounds based on their hydrophilicity by partitioning them between a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent. nih.govuva.nl This makes it particularly suitable for very polar compounds that are poorly retained in RPLC. uva.nl While less common for butyrylated peptides specifically, HILIC is widely used for other modified peptides (e.g., glycopeptides) and can be used in multi-dimensional separation strategies in combination with RPLC to increase the resolution of highly complex samples. creative-proteomics.comnih.gov

Table 2: Comparison of RPLC and HILIC for this compound Analysis

| Parameter | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

|---|---|---|

| Separation Principle | Based on hydrophobicity. creative-proteomics.com | Based on hydrophilicity/polarity. nih.gov |

| Stationary Phase | Hydrophobic (e.g., C18, C8, C4). interchim.com | Hydrophilic (e.g., bare silica, amide). uva.nl |

| Mobile Phase | High aqueous content, gradient to high organic. interchim.com | High organic content, gradient to high aqueous. nih.gov |

| Typical Analytes | Hydrophobic to moderately polar peptides. waters.com | Highly polar/hydrophilic compounds. uva.nl |

| Application to this compound | Primary method for separating butyrylated peptides and the free compound. nih.govsielc.com | Potentially useful for very hydrophilic butyrylated peptides or in orthogonal 2D-LC setups. nih.gov |

Computational and Bioinformatic Studies

Alongside experimental techniques, computational and bioinformatic approaches have become essential for studying protein butyrylation, enabling large-scale analysis and providing predictive insights that guide laboratory research. oup.com

Computational Prediction of Lysine Butyrylation Sites

Identifying the specific lysine residues that undergo butyrylation is a critical first step in understanding the modification's function. frontiersin.org Given the cost and labor of experimental methods like mass spectrometry, computational tools have been developed to predict potential butyrylation sites directly from protein sequences. frontiersin.orgresearchgate.net

These prediction methods are typically based on machine learning algorithms, such as Random Forest or Support Vector Machines (SVMs). researchgate.netnih.gov The general workflow involves:

Data Collection: Compiling a set of experimentally verified butyrylation sites (positive samples) and non-butyrylated lysine sites (negative samples) from databases like UniProt and PLMD. nih.gov

Feature Extraction: Converting the amino acid sequences surrounding the lysine residue into numerical features. This is a crucial step, and various encoding schemes are used, including amino acid composition, physicochemical properties, and the composition of k-spaced amino acid pairs (CKSAAP). nih.gov

Model Training: Using the feature sets to train a machine learning model to distinguish between positive and negative sites. frontiersin.org

Prediction: Applying the trained model to new protein sequences to predict the likelihood of each lysine residue being a butyrylation site. frontiersin.org

One such method achieved a high level of accuracy, with an area under the receiver operating characteristic (ROC) curve of 0.92, demonstrating the feasibility of in silico prediction. frontiersin.orgnih.gov Feature analysis from these models suggests that specific amino acid motifs may exist around butyrylation sites. frontiersin.orgnih.gov

Molecular Dynamics Simulations of this compound Modified Proteins

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. For this compound, the modification introduces significant structural changes: it neutralizes the positive charge of the lysine side chain and adds a bulkier, hydrophobic four-carbon group. nih.govresearchgate.net MD simulations can provide atomic-level insights into how these changes affect protein behavior.

While a nascent area of research specifically for butyrylation, MD simulations of butyrylated proteins would aim to investigate:

Conformational Changes: How the modification alters the protein's three-dimensional structure and flexibility.

Protein Stability: Whether the modification stabilizes or destabilizes the protein's folded state.

Molecular Interactions: How butyrylation impacts the protein's ability to bind to other proteins, DNA, or small molecule ligands. This is particularly relevant for histones, where such modifications can alter chromatin structure and gene expression. nih.gov

Enzyme Dynamics: The effect of butyrylation on the dynamics of an enzyme's active site or allosteric sites.

These simulations can generate hypotheses about the functional consequences of butyrylation that can then be tested experimentally.

Systems Biology Approaches for Mapping Butyrylation Networks

Systems biology aims to understand the broader impact of molecular changes on entire biological systems. For this compound, this involves mapping the "butyrylome"—the complete set of butyrylated proteins in a cell or organism—and integrating this information with other data to understand its regulatory networks. nih.gov

A typical systems biology workflow for studying protein butyrylation includes:

Global Identification: Using mass spectrometry-based proteomics, often coupled with immunoaffinity enrichment of butyrylated peptides, to identify thousands of butyrylation sites across hundreds of proteins in a sample. nih.gov

Quantitative Analysis: Comparing the butyrylomes of cells under different conditions (e.g., metabolic states, environmental stresses) to identify changes in the levels of specific modifications.

Bioinformatic Analysis: Mapping the identified butyrylated proteins onto known biological networks. This involves using tools for pathway analysis (e.g., KEGG pathways) and gene ontology (GO) enrichment to determine if butyrylation is disproportionately affecting certain cellular processes, such as metabolism, DNA repair, or signal transduction. nih.govresearchgate.net

For example, the first bacterial butyrylome analysis in Clostridium acetobutylicum identified 1,078 butyrylation sites and found that proteins involved in central metabolism were significantly enriched, suggesting a major role for this modification in regulating metabolic shifts. nih.gov Such studies move beyond the analysis of a single protein to provide a holistic view of how butyrylation is integrated into the cell's regulatory fabric. researchgate.net

Perspectives and Future Directions in N2 1 Oxobutyl L Lysine Research

Elucidation of Uncharacterized Biological Functions and Pathways

The discovery of lysine (B10760008) butyrylation on histones suggests its involvement in epigenetic regulation and gene expression, analogous to the well-studied modifications of lysine acetylation and methylation. nih.govplos.org The butyryl group, being larger and more hydrophobic than an acetyl group, likely imparts distinct structural and functional consequences on chromatin. However, the biological roles of N2-(1-Oxobutyl)-L-lysine and other forms of lysine butyrylation on non-histone proteins are largely uncharted territory.

Future research efforts are critical for delineating the broader functional scope of this modification. A key objective is the comprehensive identification of butyrylated proteins—the "butyrylome"—across various cell types, tissues, and physiological states. This will provide a foundation for exploring the impact of this compound on diverse cellular processes.

Key areas for future investigation include:

Metabolic Regulation: The precursor for this modification, butyryl-CoA, is a central intermediate in fatty acid metabolism. nih.gov This intrinsic link suggests that this compound may function as a sensor of the cell's metabolic state, directly coupling metabolic fluctuations to protein function and signaling pathways. Investigating how changes in cellular metabolism affect the landscape of protein butyrylation is a crucial next step.

Cellular Signaling: Like phosphorylation and acetylation, lysine butyrylation may modulate protein-protein interactions, subcellular localization, and protein stability. Future studies should aim to identify the "reader" proteins that specifically recognize and bind to this compound marks, thereby transducing downstream signals.

Enzyme Activity: The modification could directly alter the catalytic activity of enzymes by inducing conformational changes or by blocking substrate binding sites. A systematic analysis of butyrylation on metabolic enzymes is warranted to uncover potential regulatory roles. nih.gov

Pathophysiological Roles: Given the involvement of other lysine acylations in various diseases, including cancer, exploring the role of this compound in pathological conditions is a promising avenue. nih.gov

Discovery of Novel Enzymatic Modulators of this compound

The dynamics of this compound modification are controlled by two classes of enzymes: "writers" that catalyze the addition of the butyryl group and "erasers" that remove it. Identifying and characterizing these enzymes is fundamental to understanding the regulation of butyrylation signaling pathways.

To date, some enzymes with broad substrate specificity have been shown to mediate lysine butyrylation. The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have been identified as writers, capable of catalyzing lysine butyrylation on histones. nih.govnih.gov Conversely, certain histone deacetylases (HDACs) and sirtuins (SIRTs), which are NAD+-dependent deacetylases, act as erasers. nih.gov For instance, SIRT7 has been shown to possess debutyrylase activity. nih.gov

| Role | Enzyme Class | Specific Examples | Primary Function |

|---|---|---|---|

| Writer (Butyryltransferase) | Histone Acetyltransferases (HATs) | p300, CBP | Catalyzes the transfer of a butyryl group from butyryl-CoA to a lysine residue. nih.govnih.gov |

| Eraser (Debutyrylase) | Histone Deacetylases (HDACs) | Class I/II HDACs | Removes the butyryl group from a modified lysine residue. nih.gov |

| Eraser (Debutyrylase) | Sirtuins (SIRTs) | SIRT7 | Catalyzes the NAD+-dependent removal of the butyryl group. nih.gov |

Despite these initial findings, the landscape of enzymatic modulators for lysine butyrylation is likely much broader. A significant future direction is the discovery of novel and specific writers and erasers. The known modulators, such as p300/CBP, are promiscuous and regulate a wide range of acylation types. The existence of enzymes that preferentially catalyze or remove butyryl groups would suggest more specialized regulatory functions. High-throughput screening assays and proteomic approaches will be instrumental in identifying these dedicated enzymes and understanding their regulation and substrate specificity.

Development of Chemical Probes and Inhibitors Targeting this compound Processes

To fully elucidate the biological functions of this compound and validate its role as a potential therapeutic target, the development of specific chemical tools is indispensable. These tools include chemical probes for the detection and enrichment of butyrylated proteins and selective inhibitors for the modulating enzymes.

Chemical Probes: The development of probes that can selectively label and identify butyrylated proteins in a complex biological sample is a major challenge. nih.govnih.gov Future work should focus on creating:

Antibodies: Highly specific antibodies that can recognize the this compound modification are essential for techniques like Western blotting, immunoprecipitation, and immunohistochemistry.

Metabolic Labeling Probes: Bio-orthogonal chemical reporters, which are analogs of butyrate (B1204436), could be metabolically incorporated into proteins and subsequently visualized or enriched.

Reader-Based Probes: Engineering the binding domains of "reader" proteins could lead to highly specific affinity reagents for capturing butyrylated peptides and proteins. biorxiv.org

Inhibitors: Selective small-molecule inhibitors are powerful tools for probing the functional consequences of blocking specific enzymatic activities.

Writer and Eraser Inhibitors: While broad-spectrum inhibitors for HDACs and sirtuins exist, there is a critical need for potent and selective inhibitors of their debutyrylase activity. nih.gov Similarly, developing inhibitors that can distinguish between the acetyltransferase and butyryltransferase activities of p300/CBP would be highly valuable. The design of lysine-targeting covalent inhibitors is an emerging strategy that could be applied to these enzymes. cam.ac.uknih.gov

Reader Domain Inhibitors: Blocking the interaction between the this compound mark and its reader proteins is another promising therapeutic strategy. A successful example in a related area is the development of inhibitors for the ENL YEATS domain, which recognizes acylated lysines, for leukemia treatment. biorxiv.org

| Tool Type | Description | Research Application |

|---|---|---|

| Chemical Probes | Antibodies, metabolic labels, and affinity reagents specific for butyrylated lysine. | Detection, visualization, and enrichment of modified proteins; identification of modification sites. |

| Writer/Eraser Inhibitors | Small molecules that selectively block the activity of butyryltransferases (e.g., p300) or debutyrylases (e.g., SIRT7). | Elucidating the functional role of butyrylation by observing the effect of its accumulation or depletion. |

| Reader Inhibitors | Compounds that disrupt the interaction between the butyrylated lysine mark and its specific binding proteins. | Blocking the downstream signaling pathways mediated by this compound. |

The creation of a dedicated chemical toolbox will be paramount for advancing the field, enabling researchers to dissect the specific pathways regulated by this compound and to explore the therapeutic potential of targeting this modification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-(1-Oxobutyl)-L-lysine, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves acylation of L-lysine with 1-oxobutyl derivatives under controlled pH and temperature. For reproducible results:

- Use anhydrous conditions to minimize hydrolysis of the oxobutyl group.

- Monitor reaction progress via HPLC or LC-MS, referencing retention times and mass spectra .

- Purify via reversed-phase chromatography, optimizing mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to isolate the product from unreacted lysine or side products .

- Data Table :

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine multiple orthogonal techniques:

- NMR : Confirm the presence of the oxobutyl chain (e.g., triplet at δ 2.3 ppm for CH₂ adjacent to the carbonyl) and lysine backbone (α-proton at δ 3.8 ppm) .

- High-resolution mass spectrometry (HRMS) : Match observed mass (C₁₀H₁₉N₂O₃, [M+H]+ = 231.1345) with theoretical values (Δ < 2 ppm) .

- X-ray crystallography (if crystalline): Resolve bond lengths and angles to verify stereochemistry .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Design a stability study using accelerated degradation conditions (e.g., 40°C, 75% RH for 4 weeks).

- Analyze degradation products via LC-MS/MS to identify hydrolysis pathways (e.g., cleavage of the oxobutyl group yielding free lysine).

- Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What mechanistic insights explain the compound’s bioactivity in enzymatic assays?

- Methodological Answer :

- Perform kinetic assays with target enzymes (e.g., lysine-specific demethylases) using varying substrate concentrations.

- Use stopped-flow spectroscopy or isothermal titration calorimetry (ITC) to measure binding constants (Kd) and thermodynamic parameters (ΔH, ΔS).

- Compare with structural analogs (e.g., N2-acetyl-L-lysine) to identify critical functional groups (e.g., the oxobutyl chain’s hydrophobicity enhances membrane permeability) .

Q. How can conflicting NMR data from different studies be resolved?

- Methodological Answer :

- Reconcile discrepancies by standardizing sample preparation (e.g., deuterated solvent choice, pH adjustment).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, a reported δ 1.5–1.7 ppm multiplet in D₂O may split into distinct peaks in DMSO-d₆ due to solvent-induced shifts .

- Cross-validate with independent techniques (e.g., FT-IR for carbonyl groups) .

Data Presentation Guidelines

-

Tables : Include elemental analysis, spectral data, and kinetic parameters. For example:

Parameter Value Method Reference Melting Point 152–154°C DSC logP −1.2 HPLC (C18 column) -

Figures : Depict synthetic pathways, degradation mechanisms, or enzyme inhibition models with atom numbering for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.